3-(Nitromethyl)isochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitromethyl)isochroman is an organic compound that belongs to the isochroman family. Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring. The nitromethyl group attached to the third carbon of the isochroman ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif starting from an epoxide rather than an aldehyde. This reaction is facilitated by hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .
Industrial Production Methods
the principles of green chemistry and metal-free intramolecular alkoxylation-initiated cascade cyclization could be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)isochroman undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further participate in various substitution reactions.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted isochromans.
Scientific Research Applications
3-(Nitromethyl)isochroman has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug analogues.
Industry: Its unique chemical properties can be utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)isochroman involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isochroman ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Isochromanone: A closely related compound with a carbonyl group instead of a nitromethyl group.
Isochroman: The parent compound without any substituents on the ring.
3-(Hydroxymethyl)isochroman: A derivative with a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
3-(Nitromethyl)isochroman is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(nitromethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)6-10-5-8-3-1-2-4-9(8)7-14-10/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWQYYIPTYYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856532 |
Source
|
Record name | 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256229-11-5 |
Source
|
Record name | 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.